molecular formula C12H23BrO5 B606393 Bromo-PEG3-CH2CO2tBu CAS No. 2100306-71-4

Bromo-PEG3-CH2CO2tBu

Cat. No. B606393
M. Wt: 327.22
InChI Key: WDLOTPAWUBQPND-UHFFFAOYSA-N
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Description

Bromo-PEG3-CH2CO2tBu is a PEG derivative containing a bromide group and a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .


Molecular Structure Analysis

The molecular formula of Bromo-PEG3-CH2CO2tBu is C12H23BrO5 . Its molecular weight is 327.21 g/mol . The IUPAC name is tert-butyl 2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]acetate .


Chemical Reactions Analysis

The bromide (Br) in Bromo-PEG3-CH2CO2tBu is a very good leaving group for nucleophilic substitution reactions . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Physical And Chemical Properties Analysis

Bromo-PEG3-CH2CO2tBu has a molecular weight of 327.21 g/mol . It has a XLogP3-AA of 1.4, indicating its partition coefficient between octanol and water . It has a topological polar surface area of 54 Ų . It has 0 hydrogen bond donors, 5 hydrogen bond acceptors, and 12 rotatable bonds .

Scientific Research Applications

  • Catalysis and Synthesis :

    • Bromo-functionalized PEG derivatives serve as catalysts in various synthesis processes. For instance, quaternary ammonium bromide functionalized PEG was used as a highly efficient and recyclable catalyst for the synthesis of 5-aryl-2-oxazolidinones from carbon dioxide and aziridines under solvent-free conditions (Du, Wu, Liu, & He, 2008).
    • PEG derivatives have been used in liquid-phase synthesis of organic compounds. For example, an efficient synthesis method for 2-methyl-2-aryloxypropanoic acid derivatives was developed using PEG-supported 2-bromo-2-methylpropanoate (Huang, Huang, Sheng, Wang, Guo, & Jiang, 2007).
  • Bioconjugation and Drug Delivery :

    • PEGylation, the process of attaching PEG to peptides and proteins, is a key application in drug delivery. PEGylation can shield antigenic and immunogenic epitopes and alter the biodistribution of polypeptides (Roberts, Bentley, & Harris, 2002).
  • Material Science and Chemistry :

    • Bromo-functionalized PEG derivatives are used in the synthesis of various materials. For example, PEG-crowned potassium tribromide has been utilized for synthesizing tetrabromobisphenol A, a flame retardant (Verma, Jain, & Sain, 2012).
    • PEG derivatives play a role in creating amphiphilic polymer co-networks, contributing to the development of materials with unique properties, such as variable swelling capacity in different solvents (Zhou, Qian, Zhang, Xu, Zhu, Cheng, Kang, Yao, & Fu, 2014).
  • Environmental Chemistry :

    • PEG-functionalized compounds have been explored for environmentally friendly chemical processes. For example, Pd/C-catalyzed cyanation of aryl halides in aqueous PEG represents a greener approach to chemical synthesis (Chen, Weng, Zheng, Zhu, Cai, Cai, & Wan, 2008).
  • Biomedical Research :

properties

IUPAC Name

tert-butyl 2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23BrO5/c1-12(2,3)18-11(14)10-17-9-8-16-7-6-15-5-4-13/h4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLOTPAWUBQPND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromo-PEG3-CH2CO2tBu

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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